molecular formula C16H22N2O2 B7512820 N-methyl-2-(2-oxoazocan-1-yl)-N-phenylacetamide

N-methyl-2-(2-oxoazocan-1-yl)-N-phenylacetamide

Cat. No. B7512820
M. Wt: 274.36 g/mol
InChI Key: ULTDFONBMWQFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(2-oxoazocan-1-yl)-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA), which is used as an antidepressant drug in clinical settings. However,

Mechanism of Action

Moclobemide works by selectively inhibiting the activity of monoamine oxidase A, which is responsible for the breakdown of serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of Moclobemide have been extensively studied. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can have a positive effect on mood and behavior. It has also been shown to have anxiolytic and analgesic effects.

Advantages and Limitations for Lab Experiments

Moclobemide has several advantages and limitations for lab experiments. One of the advantages is that it is a reversible inhibitor of monoamine oxidase A, which makes it a safer alternative to other irreversible inhibitors. It also has a relatively short half-life, which allows for easier control of dosages. However, one of the limitations is that it is not effective in inhibiting monoamine oxidase B, which is responsible for the breakdown of dopamine.

Future Directions

There are several future directions for the research on Moclobemide. One area of research is its potential use in the treatment of anxiety disorders. It has been shown to have anxiolytic effects, and further research could lead to the development of new treatments for anxiety disorders. Another area of research is its potential use in the treatment of chronic pain. It has been shown to have analgesic effects, and further research could lead to the development of new treatments for chronic pain.
Conclusion
In conclusion, Moclobemide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a reversible inhibitor of monoamine oxidase A, which can have a positive effect on mood and behavior. Further research is needed to explore its potential applications in the treatment of anxiety disorders and chronic pain.

Synthesis Methods

The synthesis of Moclobemide involves the reaction of N-methyl-N-phenylacetamide with phosgene in the presence of triethylamine. The resulting product is then treated with sodium azide, which leads to the formation of the desired compound, N-methyl-2-(2-oxoazocan-1-yl)-N-phenylacetamide.

Scientific Research Applications

Moclobemide has been extensively studied for its potential applications in various fields of research. One of the significant areas of research is its use as a monoamine oxidase inhibitor. Monoamine oxidase is an enzyme that breaks down monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. The inhibition of this enzyme leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood and behavior.

properties

IUPAC Name

N-methyl-2-(2-oxoazocan-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-17(14-9-5-4-6-10-14)16(20)13-18-12-8-3-2-7-11-15(18)19/h4-6,9-10H,2-3,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTDFONBMWQFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2CCCCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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